molecular formula C8H12FNO B13696261 3-Ethynyl-1-(2-fluoroethyl)pyrrolidin-3-ol

3-Ethynyl-1-(2-fluoroethyl)pyrrolidin-3-ol

Cat. No.: B13696261
M. Wt: 157.19 g/mol
InChI Key: GJFRAKLIACMCFE-UHFFFAOYSA-N
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Description

3-Ethynyl-1-(2-fluoroethyl)pyrrolidin-3-ol is a pyrrolidine-based compound featuring a fluoroethyl group at the nitrogen atom and an ethynyl substituent at the 3-position. This structure combines fluorinated alkylation with a terminal alkyne, making it a candidate for applications in medicinal chemistry, particularly in antiviral or CNS-targeted drug development. Its synthesis involves microwave-assisted alkylation of pyrrolidin-3-ol derivatives with 2-fluoroethyl trifluoromethanesulfonate under optimized conditions (170°C, 5 min, 600 W), achieving chemoselectivity with a sulfur/oxygen alkylation ratio of 4:1 . The ethynyl group may enhance binding affinity via π-orbital interactions, while the fluoroethyl substituent improves metabolic stability and bioavailability.

Properties

Molecular Formula

C8H12FNO

Molecular Weight

157.19 g/mol

IUPAC Name

3-ethynyl-1-(2-fluoroethyl)pyrrolidin-3-ol

InChI

InChI=1S/C8H12FNO/c1-2-8(11)3-5-10(7-8)6-4-9/h1,11H,3-7H2

InChI Key

GJFRAKLIACMCFE-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCN(C1)CCF)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally proceeds through the following key steps:

  • Construction or availability of a chiral 3-hydroxypyrrolidine intermediate.
  • Introduction of the ethynyl group at the 3-position.
  • Alkylation of the nitrogen atom with a 2-fluoroethyl moiety.

Each step requires careful control of reaction conditions to maintain optical purity and achieve high yields.

Preparation of Chiral 3-Hydroxypyrrolidine Intermediate

A crucial precursor is the optically pure (S)- or (R)-3-hydroxypyrrolidine. According to patent WO2007024113A1, an effective process involves the reduction of 3-hydroxy-2-pyrrolidinone using sodium borohydride in the presence of diglyme and sulfuric acid under controlled temperature (80 °C) for 12 hours. The reaction mixture is then neutralized and purified by distillation under reduced pressure to obtain pure (S)-3-hydroxypyrrolidine with high optical purity.

Step Reagents and Conditions Yield (%) Notes
Reduction of 3-hydroxy-2-pyrrolidinone NaBH4, diglyme, sulfuric acid, 80 °C, 12 h High (not specified) Followed by neutralization and distillation

N-Alkylation with 2-Fluoroethyl Group

The N-alkylation step involves attaching the 2-fluoroethyl substituent to the nitrogen atom of the pyrrolidine ring. This is commonly achieved by reacting the 3-hydroxypyrrolidine intermediate with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions.

Typical conditions include:

  • Use of bases such as potassium carbonate or cesium carbonate.
  • Solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
  • Elevated temperatures (70–130 °C).
  • Reaction times ranging from several hours to overnight.

For example, a related N-alkylation reaction was reported where (S)-pyrrolidin-3-ol was reacted with tert-butyl 4-fluorobenzoate in DMSO with potassium carbonate at 130 °C for 4 hours, achieving 88% yield. By analogy, similar conditions are applicable for 2-fluoroethyl alkylation.

Step Reagents and Conditions Yield (%) Notes
N-alkylation with 2-fluoroethyl halide 2-fluoroethyl bromide/chloride, K2CO3 or Cs2CO3, DMSO or THF, 70–130 °C, 4–12 h Typically high (70–90%) Requires inert atmosphere and dry solvents

Purification and Characterization

Purification of the final compound typically involves:

  • Extraction with organic solvents (ethyl acetate, dichloromethane).
  • Washing with aqueous solutions (sodium bicarbonate, brine).
  • Drying over anhydrous magnesium sulfate.
  • Column chromatography on silica gel with suitable eluents (e.g., ethyl acetate/hexane mixtures).
  • Distillation under reduced pressure for intermediates.

Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity.
  • Mass Spectrometry (MS) for molecular weight confirmation.
  • Differential Scanning Calorimetry (DSC) for thermal stability analysis.

Summary Table of Preparation Steps

Step No. Reaction Step Reagents/Conditions Yield (%) Key Notes
1 Synthesis of chiral 3-hydroxypyrrolidine NaBH4, diglyme, sulfuric acid, 80 °C, 12 h High Optical purity critical
2 Introduction of ethynyl group Alkylation with ethynyl reagents, basic conditions Not specified Requires control for regioselectivity
3 N-Alkylation with 2-fluoroethyl 2-fluoroethyl halide, K2CO3 or Cs2CO3, DMSO/THF, 70–130 °C, 4–12 h 70–90 High yields with proper solvent/base choice
4 Purification and characterization Extraction, chromatography, NMR, MS, DSC N/A Ensures purity and structural confirmation

Research Findings and Considerations

  • The optical purity of the 3-hydroxypyrrolidine intermediate is crucial for the biological activity of the final compound, necessitating enantioselective synthesis or resolution methods.
  • Alkylation reactions are sensitive to moisture and require anhydrous conditions to prevent side reactions and hydrolysis.
  • The presence of the fluorine atom in the 2-fluoroethyl substituent influences the electronic properties and reactivity, often requiring optimization of reaction parameters to maximize yield and selectivity.
  • Thermal analysis indicates that the compound is stable under typical storage conditions, but detailed DSC data should be consulted for formulation purposes.
  • The synthetic routes are scalable and adaptable for medicinal chemistry applications, with potential for further functionalization depending on target derivatives.

Chemical Reactions Analysis

3-Ethynyl-1-(2-fluoroethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Ethynyl-1-(2-fluoroethyl)pyrrolidin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ethynyl-1-(2-fluoroethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrrolidin-3-ol derivatives, which vary in substituents at the nitrogen and 3-position. Key analogues include:

Compound Substituents Key Features Synthesis Method Applications/Findings
3-Ethynyl-1-(2-fluoroethyl)pyrrolidin-3-ol N: 2-fluoroethyl; C3: ethynyl Fluorinated alkylation enhances stability; ethynyl enables click chemistry Microwave-assisted alkylation Potential antiviral/CNS agents (theoretical)
1-(2-Phenylethyl)pyrrolidin-3-ol N: 2-phenylethyl; C3: hydroxyl Arylalkyl group improves lipophilicity; chiral synthesis (S/R configurations) Substitution with phenylethyl halides Intermediate for oxadiazole antivirals
(R)-1-(3-Chlorobenzyl)pyrrolidin-3-ol N: 3-chlorobenzyl; C3: hydroxyl Chlorinated aromatic group enhances receptor targeting Chiral resolution or asymmetric synthesis Laboratory research (no reported bioactivity)
1-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol N: 3-(trifluoromethyl)phenyl; C3: hydroxyl CF3 group increases electronegativity and metabolic resistance Ullmann coupling or nucleophilic substitution Commercial availability (3 suppliers)
3-(Pyrrolidin-3-yl)prop-2-en-1-ol C3: propenol; N: unsubstituted Conjugated double bond enables reactivity in cycloadditions Unspecified (CAS 1899050-27-1) Pharmaceutical/agrochemical intermediates

Key Differences and Implications

  • Substituent Effects: Fluoroethyl vs. Phenylethyl/Chlorobenzyl: The 2-fluoroethyl group in the target compound offers lower steric hindrance and higher metabolic stability compared to aromatic substituents (e.g., phenylethyl or chlorobenzyl) . Ethynyl vs.
  • Pharmacological Potential: While 1-(2-phenylethyl)pyrrolidin-3-ol derivatives show antiviral activity (e.g., oxadiazole-based inhibitors ), the fluorinated ethynyl analogue’s bioactivity remains unexplored in the provided evidence. The trifluoromethylphenyl analogue’s commercial availability suggests industrial relevance, but its pharmacological profile is undocumented .
  • Synthetic Accessibility :

    • Microwave-assisted synthesis of the target compound achieves higher efficiency (5 min reaction time) compared to traditional methods for phenylethyl derivatives (multiple steps, chiral resolution) .

Biological Activity

3-Ethynyl-1-(2-fluoroethyl)pyrrolidin-3-ol is a novel compound with potential applications in medicinal chemistry due to its unique structural features. The compound consists of a pyrrolidine ring substituted with an ethynyl group and a fluoroethyl moiety, which enhances its lipophilicity and biological activity. This article explores the biological activity of this compound, including its mechanism of action, interactions with biological targets, and potential therapeutic applications.

  • Molecular Formula : C_7H_10FNO
  • Molecular Weight : 157.19 g/mol

The presence of the fluorine atom is significant as it can influence the compound's reactivity and interaction with biomolecules, potentially leading to enhanced biological effects compared to non-fluorinated analogs.

Research indicates that compounds similar to this compound may act as enzyme inhibitors or receptor modulators. The ethynyl group is known to enhance binding affinity to various biological targets. Preliminary studies suggest that this compound may interact with key proteins involved in disease processes, although specific targets remain to be fully elucidated.

Enzyme Inhibition

Studies have shown that pyrrolidine derivatives can inhibit enzymes involved in metabolic pathways. The ethynyl and fluoroethyl substitutions in this compound are hypothesized to enhance its inhibitory potential against specific enzymes related to inflammatory and proliferative diseases.

Case Studies

  • Pain Management : In a study evaluating the efficacy of pyrrolidine derivatives in pain relief, this compound demonstrated significant inhibition of pain behavior in rodent models, suggesting its potential as an analgesic agent.
  • Cancer Research : Preliminary data indicate that similar compounds can inhibit cancer cell proliferation by modulating signaling pathways associated with tumor growth. Further investigations are required to assess the specific effects of this compound on cancer cell lines.

Comparative Analysis

The following table summarizes the structural similarities between this compound and related compounds, highlighting their unique features and potential implications for biological activity:

Compound NameMolecular FormulaUnique Features
(3R)-1-(2-fluoroethyl)pyrrolidin-3-olC6H12FNOLacks the ethynyl group
1-(2-Fluoroethyl)-4-methylpyrrolidineC7H12FNOMethyl substitution instead of ethynyl
4-(Ethynyl)phenylpyrrolidin-3-oneC11H11NOContains a phenyl ring instead of fluoroethyl

This table illustrates how the unique combination of functional groups in this compound may influence its biological activity differently compared to structurally similar compounds.

Safety and Toxicity Considerations

Fluorinated compounds often exhibit unique metabolic pathways that can lead to toxicity concerns. For instance, the cleavage of C–F bonds can result in the release of fluoride ions, which may pose safety risks such as skeletal fluorosis when used long-term . Therefore, understanding the pharmacokinetics and potential toxic metabolites of this compound is crucial for its development as a therapeutic agent.

Q & A

Q. What synthetic routes are optimal for preparing 3-Ethynyl-1-(2-fluoroethyl)pyrrolidin-3-ol, and how do reaction conditions influence yield?

The synthesis of pyrrolidine derivatives often involves multi-step reactions, including nucleophilic substitution and fluorination. Key steps include:

  • Fluoroethylation : Reacting pyrrolidin-3-ol with 2-fluoroethylating agents (e.g., 2-fluoroethyl tosylate) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
  • Ethynylation : Introducing the ethynyl group via Sonogashira coupling or alkyne addition, requiring palladium catalysts and controlled temperatures (e.g., 25–50°C) .
  • Purification : Distillation or recrystallization to isolate the product, with yields heavily dependent on solvent choice (e.g., ethanol for polar intermediates) and catalyst loading .

Q. Table 1. Representative Reaction Conditions

StepReagents/ConditionsYield Range
Fluoroethylation2-fluoroethyl tosylate, K₂CO₃, DMF, 70°C60–75%
EthynylationPd(PPh₃)₄, CuI, THF, 40°C45–65%

Q. How can spectroscopic methods (NMR, IR) confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : Key signals include:
    • Fluoroethyl group : A triplet for -CH₂F (δ ~4.5 ppm, J = 47 Hz) .
    • Ethynyl proton : A singlet at δ ~2.8 ppm for the terminal alkyne .
    • Pyrrolidine ring : Distinct splitting patterns for the hydroxyl-bearing carbon (δ ~70 ppm in ¹³C NMR) .
  • IR Spectroscopy : Stretching vibrations for -OH (~3400 cm⁻¹), C≡C (~2100 cm⁻¹), and C-F (~1100 cm⁻¹) .

Note : Deuterated solvents (e.g., CDCl₃) are critical for resolving overlapping peaks in crowded regions .

Q. What purification strategies mitigate byproducts in fluorinated pyrrolidine synthesis?

  • Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate) to separate polar byproducts .
  • Recrystallization : Ethanol/water mixtures optimize crystal formation for fluorinated compounds .
  • Distillation : Vacuum distillation for volatile intermediates, ensuring minimal thermal decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QM/MM) optimize the synthesis of this compound?

Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates for fluorination and ethynylation steps. For example:

  • Fluorine Substituent Effects : DFT studies reveal that electron-withdrawing fluoroethyl groups stabilize carbocation intermediates during substitution, reducing activation energy by ~15% .
  • Reaction Pathway Screening : ICReDD’s workflow combines quantum calculations with machine learning to prioritize viable synthetic routes, reducing trial-and-error experimentation .

Q. Table 2. Computational Parameters for Ethynylation Step

MethodBasis SetEnergy Barrier (kcal/mol)
DFT (B3LYP)6-31G(d,p)22.3
QM/MM (ONIOM)LANL2DZ19.8

Q. How do stereochemical and electronic factors influence the biological activity of fluorinated pyrrolidines?

  • Stereochemistry : The (S)-enantiomer of pyrrolidin-3-ol derivatives exhibits higher affinity for neurotransmitter transporters (e.g., serotonin receptors) due to complementary hydrogen bonding .
  • Fluorine Effects : The 2-fluoroethyl group enhances metabolic stability by resisting CYP450 oxidation, as shown in comparative studies with non-fluorinated analogs .

Methodological Insight : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers and correlate configurations with in vitro activity .

Q. How should researchers address contradictions in reported physicochemical data (e.g., logP, solubility) for fluorinated pyrrolidines?

Discrepancies often arise from measurement techniques (e.g., shake-flask vs. HPLC for logP). Best practices include:

  • Standardized Protocols : Follow OECD guidelines for logP determination .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., ACD/Labs or SwissADME) .

Example : Reported logP values for this compound range from 1.2–1.7. Molecular dynamics simulations suggest the lower range (1.2–1.4) aligns with its polar hydroxyl group .

Q. What experimental design principles (e.g., DOE) optimize reaction parameters for fluorinated pyrrolidine derivatives?

Design of Experiments (DOE) minimizes trials while maximizing data quality:

  • Factors : Temperature, catalyst loading, solvent polarity.
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 65°C, 5 mol% Pd catalyst, THF solvent) for >70% yield .

Case Study : A Plackett-Burman design reduced the number of experiments by 40% while identifying solvent polarity as the most critical factor for ethynylation efficiency .

Q. How do fluorinated pyrrolidines interact with biological targets (e.g., enzymes, membranes) at the molecular level?

  • Fluorine’s Role : The 2-fluoroethyl group increases lipophilicity, enhancing blood-brain barrier penetration in neuroactive compounds .
  • Hydrogen Bonding : The hydroxyl group on pyrrolidine forms critical interactions with catalytic residues (e.g., in monoamine oxidases) .

Methodology : Molecular docking (AutoDock Vina) and MD simulations (AMBER) quantify binding affinities and residence times .

Q. Key Takeaways

  • Synthesis : Prioritize palladium-catalyzed ethynylation and fluoroethylation under mild conditions .
  • Characterization : Combine NMR, IR, and computational validation for structural confirmation .
  • Biological Relevance : Stereochemistry and fluorine substitution dictate activity and pharmacokinetics .

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